molecular formula C22H18BrFN4O3 B11263096 N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11263096
M. Wt: 485.3 g/mol
InChI Key: RXSKVDYWDOYHEI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazin-4-one core. Key structural attributes include:

  • A 4-ethoxyphenyl substituent on the pyrazolo[1,5-a]pyrazine ring, enhancing lipophilicity and metabolic stability via the ethoxy group.
  • A planar pyrazolo-pyrazine scaffold, which may facilitate π-π stacking interactions in biological targets .

This compound’s design aligns with trends in medicinal chemistry, where pyrazolo-fused heterocycles are explored for kinase inhibition, antimicrobial, or anticancer activities .

Properties

Molecular Formula

C22H18BrFN4O3

Molecular Weight

485.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H18BrFN4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-18-8-5-15(23)11-17(18)24/h3-12H,2,13H2,1H3,(H,25,29)

InChI Key

RXSKVDYWDOYHEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxy-substituted phenyl ring is introduced.

    Attachment of the bromo-fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using appropriate bromo and fluoro-substituted phenyl precursors.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name / ID (Reference) Core Heterocycle Substituents (R1, R2) Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[1,5-a]pyrazin-4-one R1: 4-bromo-2-fluorophenyl; R2: 4-ethoxyphenyl ~476.3 Bromo/fluoro synergy; ethoxy for metabolic stability
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one R1: 4-fluorophenyl; R2: furylmethyl ~407.4 Triazine core; furan for polar interactions
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1: benzyl; R2: 4-fluorophenyl ~419.4 Pyrimidine core; benzyl for enhanced lipophilicity
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine R1: 2-bromo-4-methylphenyl; R2: phenyl ~462.3 Pyrimidine core; bromo/methyl steric effects
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Non-heterocyclic R1: cyclohexyl; R2: 4-fluorophenyl ~334.2 Linear acetamide; fluorophenyl for electronic effects

Key Observations

Heterocyclic Core Variations: The pyrazolo[1,5-a]pyrazine core in the target compound differs from triazine () or pyrimidine () analogs. Pyrazolo-pyrazines exhibit moderate planarity, which may enhance DNA intercalation or kinase binding compared to bulkier triazine derivatives .

Ethoxy vs. Alkyl/Furan Groups: The 4-ethoxyphenyl group in the target compound offers a balance of lipophilicity and metabolic stability, contrasting with the polar furan in or the benzyl group in , which may increase membrane permeability .

The bromo-fluorophenyl moiety may confer unique cytotoxicity profiles, as halogenated aromatics are associated with DNA damage response modulation .

Research Findings and Data

Crystallographic and Conformational Insights

  • The pyrazolo[1,5-a]pyrazine core in the target compound likely adopts a planar conformation, as seen in related pyrazolo-pyrimidine structures (dihedral angle: ~54.6° between aryl rings in ) .
  • Intramolecular hydrogen bonds (e.g., C–H···O in ) may stabilize the acetamide linker, influencing bioavailability .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to compile and analyze existing research on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19BrFN3OC_{20}H_{19}BrFN_3O. The structure features a bromo and fluoro substitution on the phenyl ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC20H19BrF N3O
Molecular Weight420.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer activity. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the oxopyrazole moiety is believed to enhance these effects by interacting with key cellular pathways involved in tumor growth and survival .

Neuroprotective Effects

Research has demonstrated that compounds similar to this compound exhibit neuroprotective properties. In models of neurodegenerative diseases, these compounds have been shown to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage. This neuroprotective effect may be attributed to the modulation of neurotransmitter levels and reduction of reactive oxygen species (ROS) within neural tissues .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Modulation of Signaling Pathways : Interaction with pathways such as PI3K/Akt and MAPK may contribute to its anticancer effects.
  • Antioxidant Activity : The ability to scavenge free radicals suggests a protective role against oxidative stress-related damage in cells.

Study 1: Anticancer Efficacy

In a study published in 2020, researchers evaluated the anticancer efficacy of related pyrazolo compounds against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study highlights the potential for developing new therapeutic agents based on the structure of this compound for treating resistant cancer types .

Study 2: Neuroprotection in Animal Models

A recent investigation into neuroprotective agents identified that derivatives similar to this compound could reduce seizure activity in animal models. The study found that treatment led to increased levels of neurosteroids and improved behavioral outcomes in seizure-prone models. These findings suggest a dual role for such compounds in both neuroprotection and potential anticonvulsant activity .

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